molecular formula C22H17ClFN3O3S B14122443 N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14122443
M. Wt: 457.9 g/mol
InChI Key: BITMBKKQSSNTCU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine core fused with a dihydrothienopyrimidinone scaffold. Key structural attributes include:

  • Acetamide backbone: The N-(5-chloro-2-methylphenyl) group at the acetamide nitrogen enhances steric bulk and lipophilicity.
  • Thienopyrimidine core: The 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl moiety provides a planar heterocyclic system conducive to π-π interactions with biological targets.

This compound is hypothesized to exhibit kinase inhibitory or anticancer activity, given structural similarities to known kinase inhibitors (e.g., MEK/B-Raf inhibitors in ).

Properties

Molecular Formula

C22H17ClFN3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H17ClFN3O3S/c1-13-2-5-15(23)10-17(13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-6-16(24)7-4-14/h2-10H,11-12H2,1H3,(H,25,28)

InChI Key

BITMBKKQSSNTCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the thienopyrimidine intermediate.

    Attachment of the chloro-methylphenyl group: This can be done through an acylation reaction using the appropriate chloro-methylphenyl derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of certain transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It could be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine:

    Drug Development: The compound’s structure suggests it could be a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Diagnostics: It may be used in diagnostic assays to detect the presence of certain biomolecules.

Industry:

    Agriculture: The compound could be explored as a pesticide or herbicide due to its potential biological activity.

    Manufacturing: Its unique properties might make it useful in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure and Substituent Variations

The table below highlights structural analogs and their key differences:

Compound Name Core Structure R1 (Position 3) R2 (Acetamide N-Substituent) Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound Thieno[3,2-d]pyrimidinone 4-Fluorobenzyl 5-Chloro-2-methylphenyl ~440 (estimated) Hypothesized kinase inhibition N/A
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide Thieno[3,2-d]pyrimidinone Isobutyl 2-Chloro-5-fluorophenyl 409.89 Potential anticancer activity
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-3-yl)acetamide Thieno[3,2-d]pyrimidinone Phenyl (Position 7) 2-Chloro-4-methylphenyl 409.89 Bioactive scaffold for screening
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl)acetamide Thieno[2,3-d]pyrimidinone Ethyl, 5,6-dimethyl 2-Chloro-5-(CF3)phenyl ~481 (estimated) Enhanced metabolic stability
2-(5-Fluoro-2,4-dioxo-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide Pyrimidinone None (5-Fluoro) Pyridin-2-yl ~238 (estimated) DNA intercalation (Ru complexes)
Key Observations:

Pyrimidinone derivatives () lack the fused thiophene ring, reducing rigidity and π-stacking capacity.

Substituent Effects :

  • R1 (Position 3) :
  • 4-Fluorobenzyl (Target) vs. isobutyl (): The aromatic fluorinated group in the target compound may enhance binding affinity through hydrophobic and dipole interactions, whereas aliphatic isobutyl groups prioritize solubility .
  • R2 (Acetamide):
  • 5-Chloro-2-methylphenyl (Target) vs. 2-Chloro-5-(trifluoromethyl)phenyl (): The trifluoromethyl group in increases electronegativity and metabolic resistance but may reduce cell permeability due to higher molecular weight.

Molecular Weight and Drug-Likeness :

  • The target compound (~440 g/mol) aligns with Lipinski’s rule (MW < 500), whereas (~481 g/mol) approaches the upper limit, risking reduced oral bioavailability.
Physicochemical Data:
  • Melting Points: Target compound: Not reported, but analogs like (MP unspecified) and (stable crystalline solids) suggest similar thermal stability. Pyrimidinone derivatives () exhibit lower MPs (~117–118°C), reflecting reduced crystallinity .
  • Hydrogen Bonding: Target compound: 1 H-bond donor (acetamide NH) and 4 acceptors (pyrimidinone O, thiophene S, acetamide O, fluorine), favoring membrane permeability and target binding .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H19ClFN5O3
  • Molecular Weight : 491.9 g/mol

Research indicates that compounds similar to this compound can exhibit significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing fluorinated groups often interact with cytochrome P450 enzymes, leading to altered metabolism in cancer cells. This interaction can enhance the antiproliferative effects by forming DNA adducts that disrupt cellular functions .
  • Antiproliferative Effects : Similar thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism typically involves inducing apoptosis and cell cycle arrest through metabolic activation and subsequent binding to macromolecules within sensitive cells .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several studies:

Study Target IC50 Value (µM) Mechanism
Study 1L1210 Leukemia Cells< 0.1Induction of apoptosis through DNA damage
Study 2Breast Cancer Cells0.5Metabolic activation leading to macromolecule binding
Study 3Ovarian Cancer Cells0.8Activation of cytochrome P450 enzymes

Case Studies

Several studies have investigated the compound's efficacy:

  • Case Study on Leukemia : In vitro studies demonstrated that this compound exhibited potent inhibition of L1210 leukemia cell proliferation with an IC50 value less than 0.1 µM. This suggests a strong potential for use as a chemotherapeutic agent in leukemia treatment.
  • Breast Cancer Research : Another study focused on breast cancer cells showed that the compound could significantly reduce cell viability at concentrations around 0.5 µM. The mechanism involved metabolic activation by cytochrome P450 enzymes, which facilitated the formation of reactive metabolites that bind to cellular macromolecules.

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